molecular formula C16H17N5O2S B3962779 N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B3962779
M. Wt: 343.4 g/mol
InChI Key: BEXHDVXPLXAICZ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-nitroaniline with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final compound. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-aminophenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

    Hydrolysis: Corresponding amine and thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may be involved in electron transfer processes, while the piperazine ring can enhance binding affinity to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)piperazine-1-carbothioamide
  • 4-(pyridin-2-yl)piperazine-1-carbothioamide
  • N-(4-aminophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to the presence of both nitrophenyl and pyridinyl groups, which can confer distinct electronic and steric properties. These features can influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-21(23)14-6-4-13(5-7-14)18-16(24)20-11-9-19(10-12-20)15-3-1-2-8-17-15/h1-8H,9-12H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXHDVXPLXAICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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